molecular formula C17H15Cl2N5O2 B4745734 N-(4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide

N-(4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide

Cat. No.: B4745734
M. Wt: 392.2 g/mol
InChI Key: HKPUOMWLZDRUHV-UHFFFAOYSA-N
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Description

N-(4-{[1-(3,4-Dichlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide is a synthetic compound featuring a tetrazole core substituted with a 3,4-dichlorophenyl group, linked via a methoxy bridge to an N-methylacetamide-functionalized phenyl ring. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where halogenated aromatics and heterocycles are pharmacophoric elements .

Properties

IUPAC Name

N-[4-[[1-(3,4-dichlorophenyl)tetrazol-5-yl]methoxy]phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5O2/c1-11(25)23(2)12-3-6-14(7-4-12)26-10-17-20-21-22-24(17)13-5-8-15(18)16(19)9-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPUOMWLZDRUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)OCC2=NN=NN2C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide typically involves multiple steps:

  • Starting Materials: : Common starting materials include 3,4-dichlorophenyl and tetrazole derivatives.

  • Reaction Steps

    • Formation of the tetrazole ring: Often synthesized by reacting hydrazoic acid or its derivatives with appropriate organic precursors under controlled conditions.

    • Coupling Reaction: The 3,4-dichlorophenyl is coupled with the tetrazole to form the intermediate.

    • Methylation: Introduction of the methylacetamide group through methylation reactions.

Industrial Production Methods

Industrial production scales up these reactions, ensuring high yields and purity. Typical methods include:

  • Batch Processing: : Controlled addition of reactants and stringent monitoring of reaction parameters.

  • Continuous Flow Processing: : Advanced techniques that allow for efficient and rapid synthesis with minimal waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Reactions with oxidizing agents can lead to the formation of corresponding oxidized products.

  • Reduction: : Reactions with reducing agents to produce reduced derivatives.

  • Substitution: : Various nucleophilic or electrophilic substitution reactions, depending on the reactants used.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Conditions: : Reaction conditions such as temperature, solvent choice, and pH need to be optimized for each specific reaction.

Major Products

The major products formed depend on the specific reactions and conditions employed. These can include oxidized or reduced versions of the original compound, as well as various substituted derivatives.

Scientific Research Applications

N-(4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide is utilized in several fields:

  • Chemistry: : Investigations into its reactivity and potential as a precursor for synthesizing more complex molecules.

  • Biology: : Studying its interactions with biological molecules and potential biochemical pathways.

  • Medicine: : Exploring its effects on biological systems, including potential therapeutic applications.

  • Industry: : Use as a chemical intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. While the exact mechanisms can vary, they often involve:

  • Binding to Enzymes or Receptors: : Modulating their activity or function.

  • Pathway Involvement: : Engaging in biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Structural Analogues
Table 1: Structural Features of Comparable Compounds
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Reference
N-(4-{[1-(3,4-Dichlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide Tetrazole + phenylacetamide 3,4-Dichlorophenyl, methoxy bridge, N-methylacetamide ~450 (estimated) -
SR142801 Piperidine + benzoylpiperidine 3,4-Dichlorophenyl, acetamide, benzoyl group 592.5 [3]
AMG 517 Pyrimidine + benzothiazole Trifluoromethylphenyl, acetamide, pyrimidinyloxy 465.4 [4]
V-31 Tetrazole + benzyloxy phenyl tert-Butyl tetrazole, benzyloxy, dimethylaniline 439.55 [1]

Key Observations :

  • Compared to AMG 517 (a TRPV1 antagonist), the tetrazole core replaces the pyrimidine ring, altering electronic properties and hydrogen-bonding capacity .
  • V-31, a structurally simpler tetrazole derivative, lacks the dichlorophenyl group and acetamide functionality, resulting in lower molecular weight and distinct physicochemical properties .
Pharmacological Activity

Analysis :

  • The dichlorophenyl group in SR142801 and the target compound suggests a shared affinity for hydrophobic binding pockets in GPCRs or ion channels .
  • AMG 517’s TRPV1 antagonism highlights the role of acetamide derivatives in pain modulation, though the tetrazole core in the target compound may redirect selectivity .
Physicochemical Properties
Table 3: Physicochemical Comparison
Property Target Compound (Estimated) SR142801 V-31
LogP (Lipophilicity) ~3.5 (high) 4.2 2.8
Solubility (mg/mL) <0.1 (poor) <0.01 0.5
Molecular Weight ~450 592.5 439.55

Notes:

  • SR142801’s higher molecular weight correlates with its complex piperidine-benzoyl scaffold, which may reduce oral bioavailability compared to the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide

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